

(-)-Nootkatone chemical structure and stereochemistry

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Compound of Interest

Compound Name: (-)-Nootkatone

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **(-)-Nootkatone**

Introduction

Nootkatone is a bicyclic sesquiterpenoid ketone ($C_{15}H_{22}O$) that is a key component of the aroma and flavor of grapefruit.[1][2] It belongs to the eremophilane class of sesquiterpenoids and is of significant interest to the flavor, fragrance, and pharmaceutical industries due to its distinct sensory properties and notable biological activities, including insecticidal and repellent effects.[1][3] This technical guide provides a comprehensive overview of the chemical structure of **(-)-Nootkatone**, its stereochemistry, and the experimental protocols used for its characterization and synthesis.

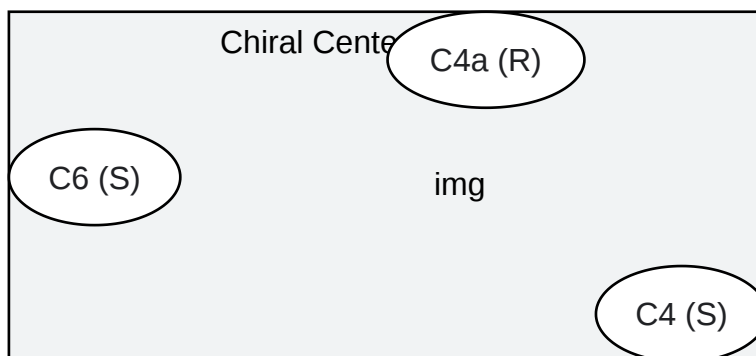
Chemical Structure and Stereochemistry

Nootkatone's structure is built upon a decalinenone core and features an α,β -unsaturated ketone functional group, which is crucial for its reactivity and biological activity.[1] The molecule possesses three stereocenters, which theoretically gives rise to eight possible stereoisomers (four pairs of enantiomers).[1][4] The most well-characterized and commercially significant stereoisomers are the enantiomeric pair: (+)-nootkatone and **(-)-nootkatone**.

The absolute configuration of the naturally occurring (+)-nootkatone, primarily found in grapefruit, has been established as (4R,4aS,6R).[5][6][7] Consequently, its enantiomer, **(-)-Nootkatone**, possesses the opposite configuration at all three chiral centers.

- Systematic IUPAC Name for **(-)-Nootkatone**: (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[1][8]

While enantiomers like (+)- and **(-)-nootkatone** have identical physical properties such as melting and boiling points, they differ in their interaction with plane-polarized light and often exhibit distinct biological and sensory properties.[1]



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Caption: 2D structure of **(-)-Nootkatone** with its three chiral centers highlighted.

Quantitative Data

The physicochemical properties of nootkatone are summarized in the table below. Data often refers to the most common isomer, (+)-nootkatone, or may not specify the enantiomer, as many physical properties are identical between enantiomers.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₂ O	[1][8][9][10]
Molar Mass	218.34 g/mol	[1][6][8][9]
Appearance	White to yellowish crystalline solid	[3][9][11]
Melting Point	32-38°C (89.6-100.4°F)	[6][9]
Boiling Point	170°C (338°F); 125°C at 0.5 mmHg	[7][9]
Vapor Pressure	0.00118 mmHg @ 23°C	[6][9]
Log P (Octanol/Water)	3.8 - 3.84	[6][7][9]
Flash Point	100-110°C (212-230°F)	[7][9]

Experimental Protocols

Structural Characterization

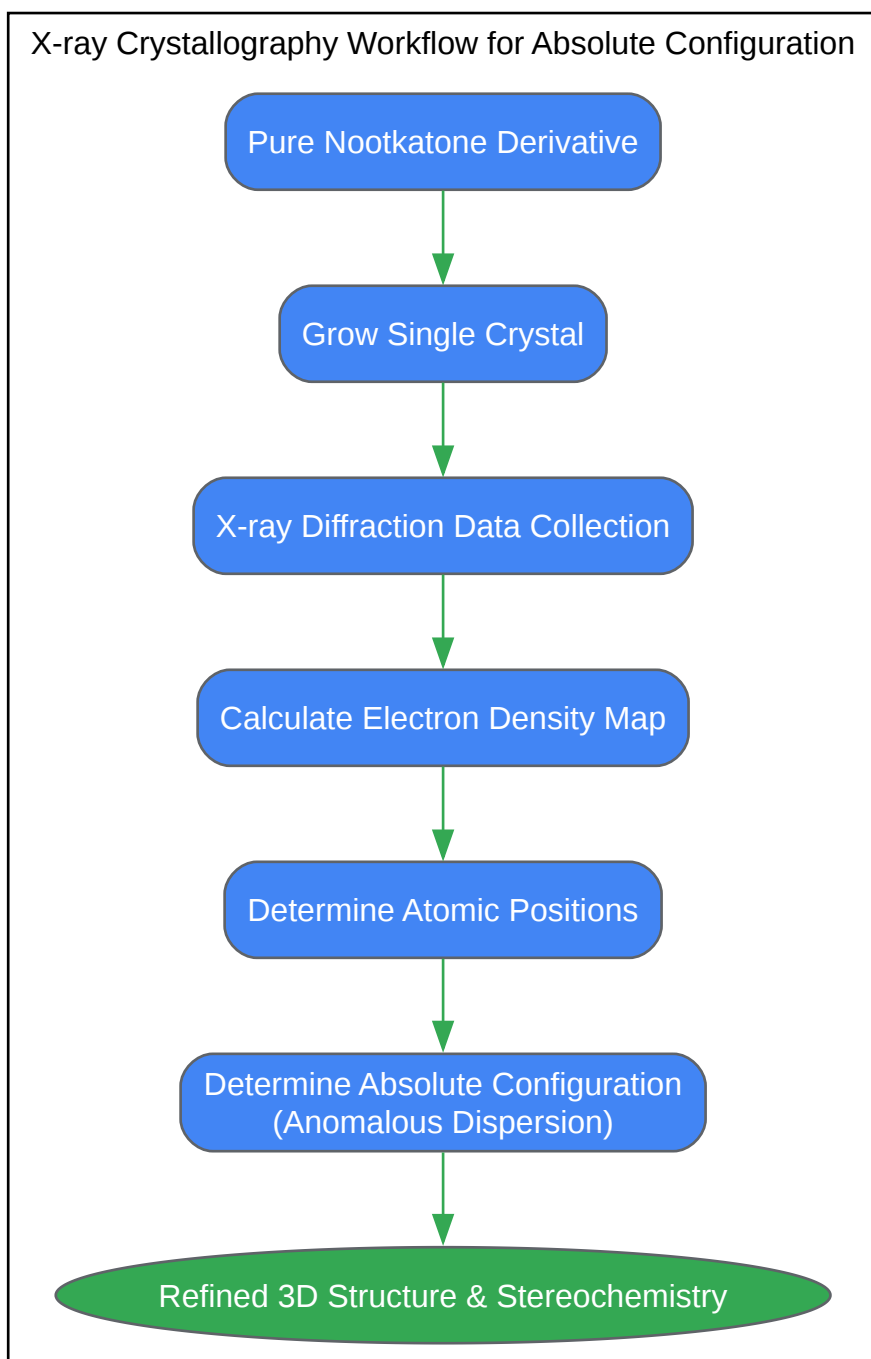
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary technique for confirming the chemical structure and purity of nootkatone.

- Sample Preparation: Dissolve 5-10 mg of the nootkatone sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[\[1\]](#)
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals for nootkatone include a singlet for the vinylic proton (~5.80 ppm), two distinct signals for the exocyclic methylene protons (~4.78 ppm), and various signals for the methyl and methylene groups.[\[1\]](#)[\[12\]](#)
- ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected characteristic signals include the ketone carbonyl carbon (~199 ppm), along with olefinic and aliphatic carbons.[\[1\]](#)
[\[13\]](#)
- 2D NMR Experiments: To unambiguously assign the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm proton-proton and proton-carbon correlations.[1][13]

B. X-ray Crystallography for Absolute Configuration Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule like nootkatone.[1][14] The absolute stereochemistry of (+)-nootkatone was confirmed by analyzing a dibromo derivative.[2][5][15]

- **Crystal Growth:** A single crystal of high purity and suitable size (typically >0.1 mm in all dimensions) is grown. This can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or controlled cooling of a saturated solution.[1]
- **Data Collection:** The crystal is mounted on a goniometer within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[1][14]
- **Structure Solution and Refinement:** The diffraction data is processed to determine the electron density map of the molecule, from which atomic positions are derived.[1]
- **Absolute Configuration Determination:** The anomalous dispersion effect is measured to establish the absolute configuration. This effect is often enhanced by using a heavy-atom derivative (as was done with dibromo-nootkatone) or a specific X-ray wavelength. The Flack parameter is calculated during refinement; a value near 0 confirms the correct absolute configuration has been assigned.[1]



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Caption: Simplified workflow for determining absolute configuration via X-ray crystallography.

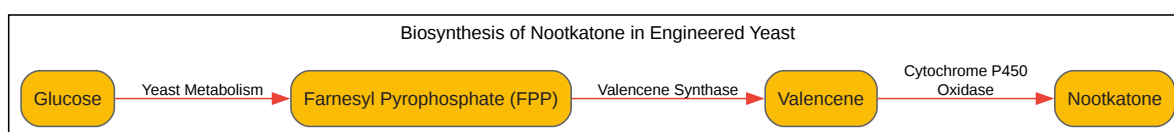
Synthesis Protocols

A. Chemical Synthesis via Oxidation A prevalent industrial method for producing nootkatone is the oxidation of its precursor, valencene, which can be extracted from orange essential oil.[9][11]

- **Reaction:** Valencene is reacted with a tertiary alkyl hydroperoxide, such as tert-butyl hydroperoxide (t-BHP), in the presence of a catalyst like Manganese(IV) oxide (MnO_2).[16] Other oxidation systems, including those using chromium reagents or palladium on carbon (Pd/C), have also been described.[11][16]
- **Solvent:** The reaction is typically carried out in a non-polar or poorly polar solvent, such as dichloromethane.[16]
- **Purification:** The crude product is purified using techniques like chromatography or recrystallization to yield pure nootkatone.[17]

B. Biosynthesis Biotechnological routes have been developed for a more sustainable production of nootkatone.[4]

- **Metabolic Engineering:** A host organism, such as the yeast *Saccharomyces cerevisiae*, is genetically engineered.
- **Enzymatic Steps:** Two key enzymes are introduced into the yeast: a valencene synthase, which converts the metabolic precursor Farnesyl pyrophosphate (FPP) into valencene, and a specific cytochrome P450 enzyme that oxidizes valencene to nootkatone.[4]
- **Fermentation:** The engineered yeast is grown in a fermenter using a simple sugar like glucose as a carbon source, leading to the direct production of nootkatone.[4]

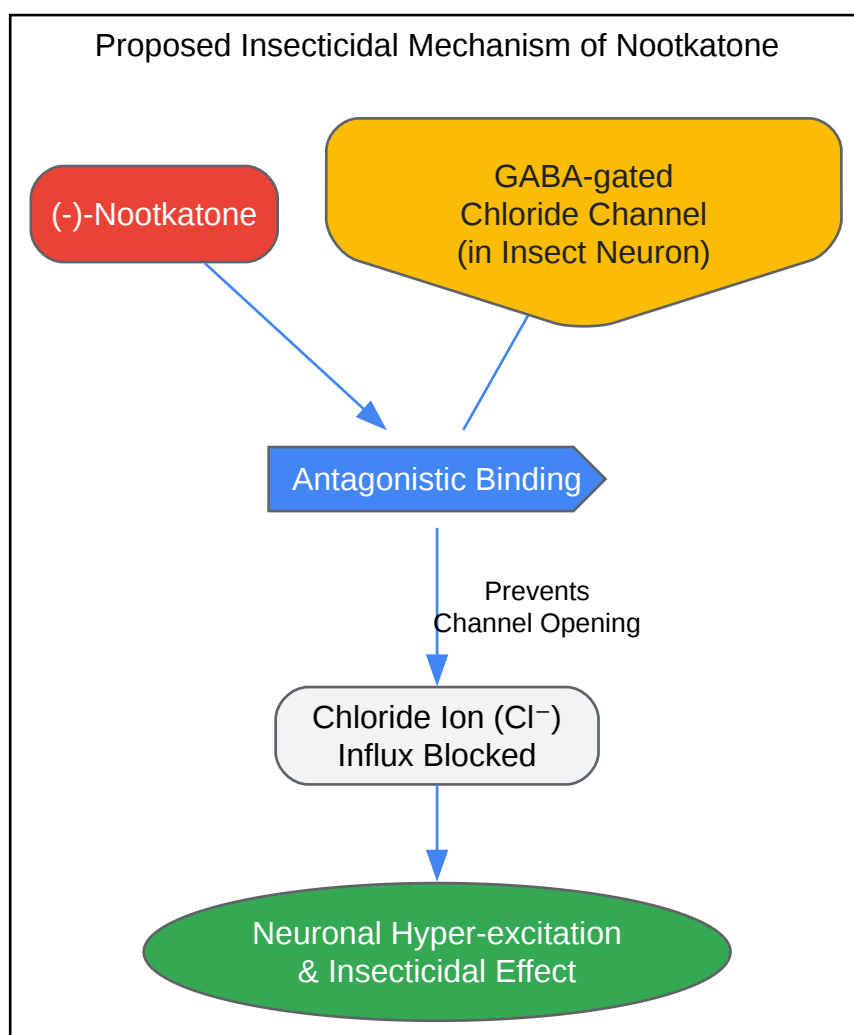


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Caption: Biosynthetic pathway of nootkatone from glucose in engineered yeast.

Biological Activity Pathway

Nootkatone is recognized as an effective insect repellent.[1] Research suggests its mechanism of action involves the modulation of neurotransmitter receptors in insects. Specifically, it is proposed to act as an antagonist of GABA-gated chloride channels.[1]



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Caption: Proposed antagonism of insect GABA-gated chloride channels by **(-)-Nootkatone**.

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